1-(2-methoxypyridine-3-carbonyl)-4-(pyridin-2-yl)piperazine
Description
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-22-15-13(5-4-8-18-15)16(21)20-11-9-19(10-12-20)14-6-2-3-7-17-14/h2-8H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTIIUZNCWQYIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxypyridine-3-carbonyl)-4-(pyridin-2-yl)piperazine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperazine core: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Substitution with pyridine groups: The piperazine core can be further reacted with pyridine derivatives under specific conditions, such as using a base like sodium hydride in an aprotic solvent.
Introduction of the methoxypyridine group: This step may involve the reaction of the intermediate compound with 2-methoxypyridine-3-carbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxypyridine-3-carbonyl)-4-(pyridin-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds structurally related to 1-(2-methoxypyridine-3-carbonyl)-4-(pyridin-2-yl)piperazine exhibit potential antidepressant effects. Studies have shown that derivatives of piperazine can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .
Anticancer Properties
The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. Its ability to inhibit cell proliferation and induce apoptosis has been documented, suggesting its potential as a lead compound in cancer therapy .
Antimicrobial Activity
Recent studies have explored the antimicrobial efficacy of this compound against both bacterial and fungal strains. The presence of the pyridine moiety enhances its interaction with microbial targets, leading to promising results in inhibiting growth and viability.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. Variations in substituents on the piperazine and pyridine rings can significantly influence biological activity. SAR studies have identified key functional groups that enhance potency and selectivity towards specific biological targets .
Case Study: Antidepressant Development
In a study focusing on the antidepressant potential of piperazine derivatives, researchers synthesized a series of compounds based on the core structure of this compound. The lead compound demonstrated significant activity in preclinical models, leading to further optimization and evaluation in clinical settings .
| Compound Name | Activity | Reference |
|---|---|---|
| This compound | Antidepressant | |
| Related Piperazine Derivative | Anticancer | |
| Another Derivative | Antimicrobial |
Case Study: Anticancer Screening
A comprehensive screening of various derivatives against human cancer cell lines revealed that modifications at the 4-position of the piperazine ring enhanced cytotoxicity. This led to the identification of a potent analog that is currently undergoing further preclinical testing .
Mechanism of Action
The mechanism of action of 1-(2-methoxypyridine-3-carbonyl)-4-(pyridin-2-yl)piperazine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxypyridine and pyridine groups could play a role in binding to the active site of the target molecule, while the piperazine ring may influence the overall conformation and stability of the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations on the Piperazine Core
N1-Acylated Piperazines
The target compound’s N1-2-methoxypyridine-3-carbonyl group distinguishes it from analogs with benzoyl or sulfonyl substituents. Key examples include:
Notes:
- The target compound’s methoxy-pyridine carbonyl group introduces both steric and electronic differences compared to halogenated or methoxy-benzoyl analogs.
- Halogenated derivatives (e.g., 8b) exhibit higher molecular weights and melting points, likely due to increased van der Waals interactions .
N4-Substituted Piperazines
Variations at the N4 position influence receptor selectivity and pharmacokinetics:
Key Observations :
Physicochemical Properties
The methoxy group in the target compound improves water solubility compared to halogenated analogs. For example:
- LogP Values : Methoxy-substituted compounds (e.g., 8d, LogP ~2.5) are less lipophilic than chloro/trifluoromethyl derivatives (e.g., 8b, LogP ~4.1) .
- Melting Points : Methoxy-substituted analogs (207–209°C for 8d) generally have lower melting points than halogenated derivatives (241–242°C for 8b), reflecting reduced crystallinity .
Biological Activity
1-(2-Methoxypyridine-3-carbonyl)-4-(pyridin-2-yl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C18H22N4O2
- Molecular Weight : 342.4 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to modulate receptor activities, particularly in the context of pain management and cancer treatment.
- P2X Receptor Modulation : The compound acts as a modulator of P2X3 receptors, which are implicated in pain signaling pathways. This modulation may lead to analgesic effects, making it a candidate for pain management therapies .
- Anticancer Activity : Research indicates that compounds with similar piperazine structures can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves cell cycle arrest and DNA damage induction, particularly in prostate cancer cells .
Table 1: Biological Activities of this compound
Case Study 1: Analgesic Properties
In a study examining the analgesic properties of piperazine derivatives, this compound demonstrated significant modulation of P2X3 receptors, leading to reduced pain responses in animal models. This suggests potential for development as a therapeutic agent for chronic pain conditions.
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer efficacy of this compound against prostate cancer cells (PC3). The results showed that the compound inhibited colony formation and induced G2/M phase arrest, highlighting its potential as an anticancer agent. The IC50 values reported were comparable to established chemotherapeutics, indicating promising activity .
Research Findings
Recent research has expanded on the structure-activity relationships (SAR) of piperazine derivatives. The incorporation of various substituents on the piperazine ring significantly influences biological activity. For instance, modifications that enhance hydrophobic interactions have been linked to improved anticancer potency .
Q & A
Q. Advanced Research Focus
- Co-solvent systems : Use PEG-300/Cremophor EL (1:1) for aqueous solubility enhancement .
- Salt formation : Prepare hydrochloride salts via HCl gas exposure in diethyl ether to improve bioavailability .
- Nanoformulation : Encapsulate in PLGA nanoparticles (70–100 nm) for sustained release in pharmacokinetic studies .
What computational tools are recommended for predicting metabolic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
